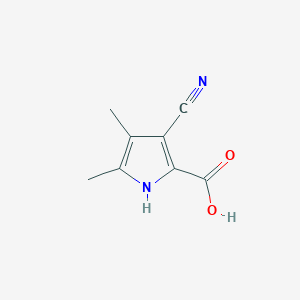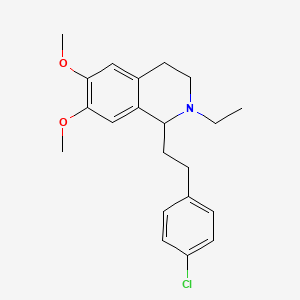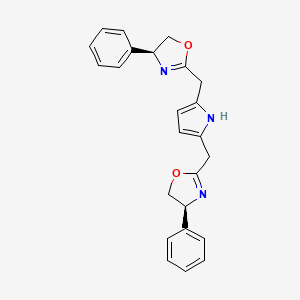
2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole is a complex organic compound that features a pyrrole core substituted with two oxazoline groups
Méthodes De Préparation
The synthesis of 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrole with oxazoline derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazoline rings. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole involves its interaction with specific molecular targets. The oxazoline rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrole derivatives and oxazoline-containing molecules. Compared to these compounds, 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
- 2,5-Bis(methylallyl thioester)-thiadiazole
- 2,5-Bis(N-methyl-aminomethyl)furan
Propriétés
Formule moléculaire |
C24H23N3O2 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(4S)-4-phenyl-2-[[5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H23N3O2/c1-3-7-17(8-4-1)21-15-28-23(26-21)13-19-11-12-20(25-19)14-24-27-22(16-29-24)18-9-5-2-6-10-18/h1-12,21-22,25H,13-16H2/t21-,22-/m1/s1 |
Clé InChI |
AKSRLZQJPXIHAH-FGZHOGPDSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)CC2=CC=C(N2)CC3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(N=C(O1)CC2=CC=C(N2)CC3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)

![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
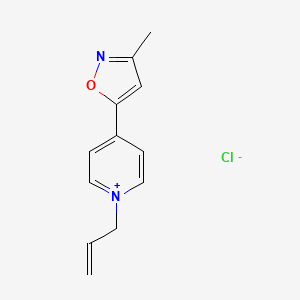
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)
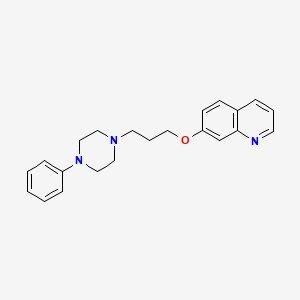
![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)

